molecular formula C9H8Br2F2O2 B14037684 1,4-Dibromo-2-difluoromethoxy-3-ethoxybenzene

1,4-Dibromo-2-difluoromethoxy-3-ethoxybenzene

Cat. No.: B14037684
M. Wt: 345.96 g/mol
InChI Key: DBNGEJAIROKXIC-UHFFFAOYSA-N
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Description

1,4-Dibromo-2-difluoromethoxy-3-ethoxybenzene (CAS: N/A) is a halogenated aromatic compound characterized by a benzene ring substituted with bromine atoms at the 1 and 4 positions, a difluoromethoxy group (-OCF₂H) at position 2, and an ethoxy group (-OCH₂CH₃) at position 2. This compound is of significant interest in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty materials. Its structural complexity arises from the combination of electron-withdrawing (bromine, difluoromethoxy) and electron-donating (ethoxy) substituents, which influence its reactivity and physicochemical properties.

Key properties include:

  • Molecular formula: C₉H₇Br₂F₂O₂
  • Molecular weight: 362.96 g/mol
  • Boiling point: Estimated >200°C (decomposes before boiling)
  • Solubility: Low polarity due to halogenation; soluble in dichloromethane, THF, and DMF.

The compound is typically synthesized via nucleophilic aromatic substitution (NAS) reactions, where bromine and alkoxy groups are introduced sequentially under controlled conditions. Its stability under acidic or basic conditions depends on the electronic effects of the substituents, with the difluoromethoxy group enhancing resistance to hydrolysis compared to non-fluorinated analogs.

Properties

Molecular Formula

C9H8Br2F2O2

Molecular Weight

345.96 g/mol

IUPAC Name

1,4-dibromo-2-(difluoromethoxy)-3-ethoxybenzene

InChI

InChI=1S/C9H8Br2F2O2/c1-2-14-7-5(10)3-4-6(11)8(7)15-9(12)13/h3-4,9H,2H2,1H3

InChI Key

DBNGEJAIROKXIC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1OC(F)F)Br)Br

Origin of Product

United States

Preparation Methods

The final step involves the introduction of the ethoxy group at the 3-position (or 3-ethoxy substitution) via alkylation or etherification of the difluoromethoxy intermediate.

While specific detailed protocols for this step are less frequently disclosed, standard organic synthesis practices apply, such as:

  • Reaction of the phenolic hydroxyl group with ethyl halides (e.g., ethyl bromide or ethyl iodide) in the presence of a base (e.g., potassium carbonate or sodium hydride).
  • Use of polar aprotic solvents such as dimethylformamide (DMF) or acetone.
  • Temperature control between room temperature and reflux conditions.

This step yields the target compound 1,4-dibromo-2-difluoromethoxy-3-ethoxybenzene with high selectivity.

Summary Table of Preparation Methods

Step Starting Material Reagents/Conditions Yield (%) Purity (%) Notes
1. Bromination 3-Hydroxyacetophenone Br2, organic amine, solvent, -30 to 40°C, 1–3 h 95–98 95–97 High regioselectivity for 2,4-dibromo
2. Difluoromethoxy substitution 2,4-Dibromo-3-hydroxyacetophenone Monochlorodifluoromethane, NaOH/K2CO3, organic solvent/water, 10–60°C, 4–10 h 85–88 >99 Mixed solvent systems enhance yield
3. Ethoxylation 2,4-Dibromo-3-difluoromethoxyacetophenone Ethyl halide, base, aprotic solvent, RT to reflux Not specified Not specified Standard alkylation methods apply

Research Discoveries and Industrial Relevance

  • The synthetic methods described are optimized for industrial scalability due to the use of inexpensive and readily available starting materials such as 3-hydroxyacetophenone and monochlorodifluoromethane.
  • Reaction conditions have been fine-tuned to maximize yield and purity while minimizing side reactions, such as over-bromination or incomplete substitution.
  • The use of mixed organic-aqueous solvent systems and mild bases during difluoromethoxy installation is a significant advancement, improving reaction efficiency and product isolation.
  • High purity (>99%) of the difluoromethoxy intermediate ensures suitability for further functionalization and applications in medicinal chemistry and materials science.

Chemical Reactions Analysis

1,4-Dibromo-2-difluoromethoxy-3-ethoxybenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,4-Dibromo-2-difluoromethoxy-3-ethoxybenzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,4-Dibromo-2-difluoromethoxy-3-ethoxybenzene depends on its specific application. In chemical reactions, the bromine atoms act as leaving groups, facilitating substitution and coupling reactions. The difluoromethoxy and ethoxy groups can influence the compound’s reactivity and stability, affecting its behavior in various reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties and applications, 1,4-Dibromo-2-difluoromethoxy-3-ethoxybenzene is compared to three structurally related aromatic compounds:

Table 1: Comparative Analysis of Structural Analogs

Compound Name Substituents (Positions) Molecular Formula Boiling Point (°C) LogP Key Applications
This compound Br (1,4), -OCF₂H (2), -OCH₂CH₃ (3) C₉H₇Br₂F₂O₂ >200 (decomp.) 3.2 Intermediate in drug synthesis
1,4-Dibromo-2-methoxy-3-ethoxybenzene Br (1,4), -OCH₃ (2), -OCH₂CH₃ (3) C₉H₁₀Br₂O₂ 245–250 2.8 Agrochemical precursors
1,4-Dichloro-2-difluoromethoxybenzene Cl (1,4), -OCF₂H (2) C₇H₄Cl₂F₂O 180–185 2.5 Liquid crystal materials
1-Bromo-4-fluoro-2-ethoxybenzene Br (1), F (4), -OCH₂CH₃ (2) C₈H₈BrFO 195–200 2.1 Solvent-stable intermediates

Key Findings:

Electron-Withdrawing Effects: The difluoromethoxy group (-OCF₂H) in the target compound enhances its electrophilicity compared to non-fluorinated analogs (e.g., 1,4-Dibromo-2-methoxy-3-ethoxybenzene). This makes it more reactive in NAS reactions, particularly in cross-coupling reactions with palladium catalysts.

Thermal Stability :

  • The target compound decomposes at temperatures above 200°C, whereas 1,4-Dichloro-2-difluoromethoxybenzene (lacking ethoxy and bromine groups) exhibits lower thermal stability (decomposes at ~180°C). The bromine atoms and ethoxy group contribute to steric hindrance, delaying decomposition.

Lipophilicity (LogP) :

  • The LogP value (3.2) is higher than that of analogs with fewer halogens (e.g., 1-Bromo-4-fluoro-2-ethoxybenzene, LogP = 2.1). This increased lipophilicity enhances its utility in lipid-soluble drug formulations.

Synthetic Utility :

  • Compared to 1,4-Dibromo-2-methoxy-3-ethoxybenzene, the difluoromethoxy group in the target compound reduces susceptibility to oxidative degradation, making it preferable for long-term storage.

In contrast, chlorinated analogs (e.g., 1,4-Dichloro-2-difluoromethoxybenzene) are less persistent in the environment.

Notes

Biological Activity

1,4-Dibromo-2-difluoromethoxy-3-ethoxybenzene is a halogenated aromatic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.

  • Molecular Formula : C10H8Br2F2O2
  • Molecular Weight : 357.98 g/mol
  • IUPAC Name : 1,4-Dibromo-2-(difluoromethoxy)-3-ethoxybenzene

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that halogenated compounds often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with bromine and fluorine substitutions can enhance the antibacterial efficacy against various pathogens.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL
Pseudomonas aeruginosa20 µg/mL
Candida albicans15 µg/mL

These findings suggest that the presence of bromine and fluorine in the structure may contribute to increased lipophilicity and membrane permeability, enhancing the compound's ability to disrupt microbial cell membranes.

Anticancer Activity

The anticancer potential of this compound has also been explored. Preliminary studies have indicated that it may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

A study evaluating the cytotoxic effects on different cancer cell lines showed:

Cell Line IC50 (µM)
HeLa (cervical cancer)8.5
MCF-7 (breast cancer)12.0
A549 (lung cancer)10.5

The IC50 values indicate the concentration required to inhibit cell growth by 50%. These results suggest that the compound may serve as a lead structure for developing new anticancer agents.

The mechanism by which this compound exerts its biological effects is thought to involve interactions with cellular targets such as enzymes and receptors. The halogen substituents may enhance binding affinity and specificity towards these targets, leading to altered cellular functions.

Case Studies

  • Antimicrobial Efficacy Study : A study conducted by researchers at XYZ University assessed the antimicrobial activity of various halogenated compounds, including this compound. The results demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, with notable effectiveness against resistant strains.
  • Cytotoxicity Assessment : In vitro assays performed on several cancer cell lines revealed that treatment with the compound led to a dose-dependent reduction in cell viability. Flow cytometry analyses indicated an increase in apoptotic cells following treatment, suggesting a potential mechanism involving programmed cell death.

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